molecular formula C4H10AlO B1587930 C4H10AlO CAS No. 3085-30-1

C4H10AlO

Cat. No.: B1587930
CAS No.: 3085-30-1
M. Wt: 101.10 g/mol
InChI Key: DCUWYKMIVILRGQ-UHFFFAOYSA-N
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Description

Aluminium tributanolate (CAS 221-394-2) is an organoaluminum compound characterized by its coordination with three butanolate ligands. It is structurally analogous to other aluminum alkoxides, such as aluminium triethanolate and tributylaluminum, but distinguished by its unique ligand configuration. These compounds are widely utilized in catalysis, material synthesis, and industrial processes due to their Lewis acidity and ability to facilitate polymerization or esterification reactions .

Properties

CAS No.

3085-30-1

Molecular Formula

C4H10AlO

Molecular Weight

101.10 g/mol

IUPAC Name

tributoxyalumane

InChI

InChI=1S/C4H10O.Al/c1-2-3-4-5;/h5H,2-4H2,1H3;

InChI Key

DCUWYKMIVILRGQ-UHFFFAOYSA-N

Canonical SMILES

CCCCO.[Al]

Other CAS No.

3085-30-1

Pictograms

Flammable; Irritant

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Aluminium tributanolate can be synthesized through the reaction of aluminium isopropoxide with butanol. The reaction typically occurs under reflux conditions, where aluminium isopropoxide is dissolved in butanol and heated to facilitate the exchange of isopropoxide groups with butanol groups.

Industrial Production Methods: In industrial settings, the production of aluminium tributanolate involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The process may include steps such as distillation to remove any unreacted starting materials and purification to achieve the desired product purity.

Chemical Reactions Analysis

Types of Reactions: Aluminium tributanolate undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form aluminium oxide and butanol.

    Hydrolysis: In the presence of water, aluminium tributanolate hydrolyzes to form aluminium hydroxide and butanol.

    Substitution: It can participate in substitution reactions where the butanol groups are replaced by other ligands.

Common Reagents and Conditions:

    Oxidation: Typically involves oxidizing agents such as oxygen or hydrogen peroxide.

    Hydrolysis: Requires the presence of water or aqueous solutions.

    Substitution: Involves the use of various ligands and solvents to facilitate the exchange of butanol groups.

Major Products Formed:

    Oxidation: Aluminium oxide and butanol.

    Hydrolysis: Aluminium hydroxide and butanol.

    Substitution: Depending on the substituent, various organoaluminium compounds can be formed.

Scientific Research Applications

Aluminium tributanolate has several applications in scientific research, including:

    Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.

    Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various ligands.

    Medicine: Explored for its potential use in the formulation of vaccines and other pharmaceutical products.

    Industry: Utilized in the production of coatings, adhesives, and other materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of aluminium tributanolate involves its ability to form stable complexes with various ligands. This property allows it to act as a catalyst in chemical reactions, facilitating the formation of desired products. The molecular targets and pathways involved in its action depend on the specific application and the nature of the ligands it interacts with.

Comparison with Similar Compounds

Key Research Insights:

  • Adjuvant Efficiency: Nanoparticulate aluminum compounds (e.g., aluminium hydroxide) show enhanced adjuvant properties compared to bulk materials, though tributanolate’s role in this context remains underexplored .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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C4H10AlO
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